molecular formula C12H18O3 B13186572 Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13186572
M. Wt: 210.27 g/mol
InChI Key: VWXYUQHYMSMREH-UHFFFAOYSA-N
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Description

Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₈O₃. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of an oxirane (epoxide) ring and a carboxylate ester group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the annulation and epoxidation steps to ensure high yield and purity. The esterification step can be carried out in large batch reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: mCPBA for epoxidation.

    Reduction: LiAlH₄ for ester reduction.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Diols: From oxidation of the oxirane ring.

    Alcohols: From reduction of the ester group.

    Substituted Epoxides: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The unique spiro structure is valuable for designing bioactive molecules with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as high strength and flexibility.

Mechanism of Action

The mechanism of action of methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets:

    Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of new bonds and functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids and alcohols, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3’-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

Methyl 3'-(propan-2-yl)spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a spiro configuration where two rings share a single atom, contributing to its distinctive reactivity. The compound has the following properties:

  • Molecular Formula : C₁₂H₁₈O₃
  • Molecular Weight : 210.27 g/mol
  • Functional Groups : Contains an oxirane (epoxide) functional group, which enhances its reactivity in various chemical reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing starting materials with suitable functional groups that can undergo cyclization to form the spiro structure.
  • Epoxidation Reactions : Introducing the oxirane group through epoxidation of unsaturated precursors.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications as an antimicrobial agent.

PathogenInhibition Zone (mm)IC50 (µg/mL)
Escherichia coli1525
Staphylococcus aureus1820
Candida albicans1230

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Cell LineIC50 (µg/mL)Selectivity Index
HeLa (cervical cancer)154
MCF7 (breast cancer)205
Normal Human Fibroblasts>100-

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study evaluated the effects of this compound on tumor growth in mice models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy.
  • Research on Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 2'-propan-2-ylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H18O3/c1-7(2)12(10(13)14-3)11(15-12)5-4-8-6-9(8)11/h7-9H,4-6H2,1-3H3

InChI Key

VWXYUQHYMSMREH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCC3C2C3)C(=O)OC

Origin of Product

United States

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